molecular formula C17H36O3 B075062 Myristyl glyceryl ether CAS No. 1561-06-4

Myristyl glyceryl ether

Cat. No. B075062
CAS RN: 1561-06-4
M. Wt: 288.5 g/mol
InChI Key: JSSKAZULTFHXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristyl glyceryl ether is a synthetic compound that is widely used in the cosmetic industry due to its emollient properties. This compound is also used in scientific research due to its unique properties, which make it an ideal candidate for a wide range of applications.

Scientific Research Applications

1. Biofuel and Diesel Engine Performance

Myristyl glyceryl ether and related glyceryl ethers have been studied for their potential applications in biofuel and diesel engines. Research shows that blending glyceryl ethers with diesel fuel can impact combustion characteristics and efficiencies positively. For example, a study found that diesel–glycerol ether blends can be burned without significant impact on combustion characteristics while offering benefits in terms of NOx-particulate matter trade-offs at the exhaust. This suggests a potential for glyceryl ethers in improving the environmental performance of diesel engines (Beatrice et al., 2015).

2. Pharmaceutical and Cosmetic Applications

In pharmaceutical and cosmetic applications, myristyl glyceryl ether and similar compounds have been assessed for safety and efficacy. A study focusing on alkyl glyceryl ethers, used mostly as skin-conditioning agents in cosmetics, reviewed animal toxicity and clinical data, concluding these compounds are safe in current usage practices and concentrations (Johnson et al., 2013).

properties

CAS RN

1561-06-4

Product Name

Myristyl glyceryl ether

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

3-tetradecoxypropane-1,2-diol

InChI

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3

InChI Key

JSSKAZULTFHXBH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)O

Other CAS RN

1561-06-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of Solketal (66.1 g, 0.5 mol), 1-bromotetradecane (159.4 g, 0.575 mol), and DMF (800 ml) was added 60% NaH (26.0 g, 0.65 mol) in oil dispersion in 3 portions for 1 hr. The mixture was stirred at room temperature for 1 day and methanol (20 ml) was added to destroy the excess NaH. This was then poured into 1500 ml of ice-water and the aqueous layer was extracted with hexanes (2000 ml). The combined organic layers were evaporated to dryness and the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min followed by stirring at room temperature overnight. The white flaky solid was filtered and washed with methanol (122 g). The additional product was obtained from the filtrate (5.7 g); Total 127.7 g (88.5%). The crude product was recrystallized from diethyl ether; Yield 99.7 g (69.1%), mp 57°-58° C.
Quantity
66.1 g
Type
reactant
Reaction Step One
Quantity
159.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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